Piperidin-4-yl acetate

Overview

Description

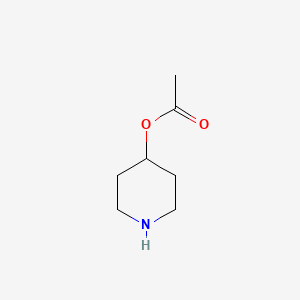

Piperidin-4-yl acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of an acetate group attached to the fourth position of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidin-4-yl acetate can be synthesized through various synthetic routes. One common method involves the acetylation of piperidine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidin-4-one acetate using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield piperidin-4-yl alcohol acetate using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Piperidin-4-one acetate.

Reduction: Piperidin-4-yl alcohol acetate.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Piperidin-4-yl acetate derivatives have been investigated for their potential as anticancer agents. A study identified a series of piperidine derivatives that demonstrated selective inhibition of anaplastic lymphoma kinase (ALK), which is crucial in certain types of cancer. These compounds exhibited promising antitumor activity in xenograft models, indicating the potential of this compound in cancer therapeutics .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| 14a | 29 | ALK Inhibitor |

| 14e | 21 | ALK Inhibitor |

| 14d | 530 | Reduced Activity |

1.2 Neuropharmacological Applications

This compound is being explored as a precursor for radioligands used in positron emission tomography (PET). Specifically, N-[11C]methylthis compound has been developed to study acetylcholinesterase activity in the brain, which is significant for understanding neurological disorders like Alzheimer's disease and Parkinson's disease. The compound shows high specificity for acetylcholinesterase and can cross the blood-brain barrier effectively .

Chemical Biology

2.1 Inflammasome Inhibition

Recent research has focused on this compound derivatives as potential inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses. These compounds were synthesized and evaluated for their ability to modulate inflammatory pathways, showing promise in managing conditions linked to chronic inflammation .

| Compound | Inhibition % | Target |

|---|---|---|

| INF39 | 75 | NLRP3 Inflammasome |

| 12 | 68 | NLRP3 Inflammasome |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves straightforward methods such as acylation of piperidine derivatives. Understanding the structure-activity relationship is crucial for optimizing its biological activity. Research indicates that modifications to the piperidine ring can significantly affect the compound's efficacy against specific biological targets .

Material Science

4.1 Polymer Chemistry

This compound has applications in polymer chemistry as a building block for synthesizing new materials with unique properties. Its ability to participate in various chemical reactions allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties.

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a controlled study involving mice with NCI-H2228 tumor xenografts, the administration of this compound derivatives resulted in significant tumor regression compared to controls. The study highlighted the compound's potential as a therapeutic agent against ALK-positive cancers .

Case Study 2: Neuroimaging Development

The development of N-[11C]methylthis compound as a PET imaging agent demonstrated its effectiveness in tracking acetylcholinesterase activity in vivo. This application is pivotal for diagnosing and monitoring neurodegenerative diseases, showcasing the compound's relevance in clinical settings .

Mechanism of Action

Piperidin-4-yl acetate can be compared with other piperidine derivatives such as:

Piperidine: The parent compound, which lacks the acetate group.

Piperidin-4-one: An oxidized form of piperidine.

Piperidin-4-yl alcohol: A reduced form of this compound.

Uniqueness: this compound is unique due to the presence of the acetate group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This functional group allows for further chemical modifications, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

- Piperidine

- Piperidin-4-one

- Piperidin-4-yl alcohol

Biological Activity

Piperidin-4-yl acetate is a compound derived from piperidine, a six-membered heterocyclic amine. The biological activity of this compound has been the subject of various studies, revealing its potential therapeutic applications across multiple domains, including neuropharmacology and oncology. This article provides an overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an acetate group. Its structure can be represented as follows:

This structure contributes to its lipophilicity, allowing it to cross biological membranes effectively, which is particularly relevant in neuropharmacological contexts.

1. Neuropharmacological Effects

This compound has been investigated for its role as a potential acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies indicate that this compound derivatives exhibit significant AChE inhibition, which enhances acetylcholine levels in the synaptic cleft, thereby improving cognitive functions.

Table 1: AChE Inhibition Potency of Piperidin Derivatives

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.5 |

| Donepezil | 0.07 |

| Rivastigmine | 0.09 |

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

2. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: In Vivo Tumor Growth Inhibition

A study conducted on hepatocellular carcinoma (HCC) models demonstrated that a derivative of this compound exhibited an IC50 value of 3.1 μM against HCCLM3 cells, indicating potent anti-proliferative activity.

3. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities. Research indicates that it possesses significant antibacterial effects against various strains of bacteria.

Table 2: Antibacterial Activity of Piperidin Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- AChE Inhibition : The compound's ability to inhibit AChE leads to increased acetylcholine levels, which is beneficial in cognitive enhancement.

- Tumor Cell Apoptosis : The anticancer properties are linked to the induction of apoptosis in tumor cells through pathways involving mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Piperidin-4-yl acetate, and how can reaction progress be monitored experimentally?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one with aryl halides in acetonitrile in the presence of K₂CO₃ (3 equivalents) for 13 hours under reflux conditions is a standard protocol. Reaction progress is monitored using thin-layer chromatography (TLC) with a mobile phase of hexane/ethyl acetate (ratio dependent on polarity). Post-reaction, the mixture is filtered to remove excess K₂CO₃ and washed with acetonitrile to isolate the product .

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

- Methodological Answer : Characterization involves a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the piperidine ring.

- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight and fragmentation patterns (e.g., ESI+ mode for protonated ions) .

- HPLC Analysis : Use reverse-phase HPLC with a C18 column and mobile phases such as 0.4% acetic acid/10 mM ammonium acetate in methanol/water (9:1) to assess purity .

Q. What safety protocols are critical when handling this compound and its derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetonitrile).

- First Aid : For skin contact, immediately rinse with water; for inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd/C (10% loading) for hydrogenation steps under H₂ atmosphere (balloon pressure) to reduce nitro groups to amines, as seen in tert-butyl 4-[[1-(4-amino-2-fluorophenyl)piperidin-4-yl]methyl]piperazine-1-carboxylate synthesis. Reaction time (4 hours) and temperature (room temperature) are critical variables .

- Solvent Effects : Compare polar aprotic solvents (e.g., THF) versus acetonitrile for nucleophilic substitutions, noting solubility differences of intermediates .

Q. How should contradictory analytical data (e.g., purity vs. bioactivity) be resolved in this compound studies?

- Methodological Answer :

- Batch Consistency : Perform peptide content analysis (via AAA or UV-Vis) and salt content quantification (ion chromatography) to address batch-to-batch variability in impurities or hydration .

- Bioassay Controls : Include positive/negative controls in cell-based assays to isolate compound-specific effects from matrix interference .

Q. What strategies are effective for designing this compound analogs to study structure-activity relationships (SAR)?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the piperidine nitrogen (e.g., benzodioxole or pyridinyl groups) to modulate lipophilicity (logP ~0.283) and hydrogen-bonding capacity .

- Functional Group Interconversion : Replace acetate esters with carbamates or amides to alter metabolic stability. For example, tert-butyl 4-[(1-[4-[(1-cyanocyclobutyl)amino]phenyl]piperidin-4-yl)methyl]piperazine-1-carboxylate derivatives show enhanced binding affinity due to cyclopropane ring strain .

Properties

IUPAC Name |

piperidin-4-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)10-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOWFHRNGJAHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460067 | |

| Record name | piperidin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73775-92-5 | |

| Record name | piperidin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.